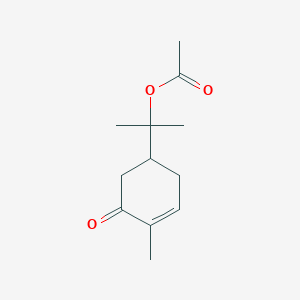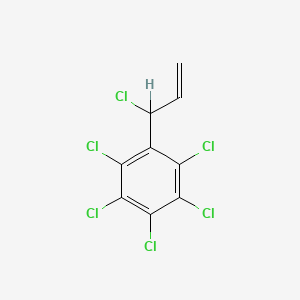![molecular formula C23H31NO3 B14403706 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol CAS No. 89646-41-3](/img/structure/B14403706.png)
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine with a suitable propyl halide to form the morpholin-4-ylpropyl intermediate. This intermediate is then reacted with a diphenylbutane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis}
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a diphenylbutane backbone makes it a versatile compound for various applications .
Propiedades
Número CAS |
89646-41-3 |
|---|---|
Fórmula molecular |
C23H31NO3 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-(3-morpholin-4-ylpropyl)-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C23H31NO3/c25-17-13-22(12-7-14-24-15-18-27-19-16-24)23(26,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22,25-26H,7,12-19H2 |
Clave InChI |
PVVFBQXMFFFNNF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)


![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)


![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)


